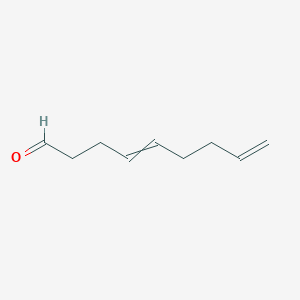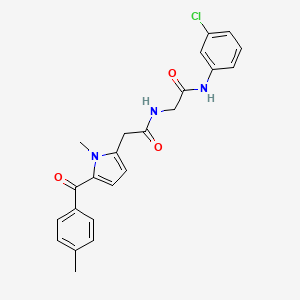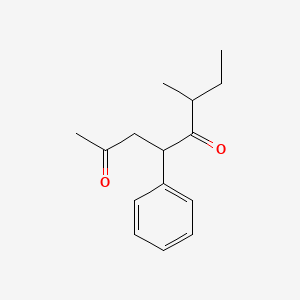
6-Methyl-4-phenyloctane-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-4-phenyloctane-2,5-dione is an organic compound with a complex structure that includes both aliphatic and aromatic components It is characterized by the presence of a phenyl group attached to an octane backbone, with two ketone functionalities at the second and fifth positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-phenyloctane-2,5-dione typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of a suitable aromatic compound followed by subsequent reactions to introduce the methyl and ketone groups. The reaction conditions often require the use of strong acids like aluminum chloride as catalysts and anhydrous conditions to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the desired product. Purification steps such as distillation and recrystallization are crucial to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-4-phenyloctane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Aplicaciones Científicas De Investigación
6-Methyl-4-phenyloctane-2,5-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and testing.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 6-Methyl-4-phenyloctane-2,5-dione exerts its effects involves interactions with specific molecular targets. The ketone groups can participate in nucleophilic addition reactions, while the phenyl group can engage in π-π interactions with aromatic systems. These interactions can influence various biochemical pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
4-Phenyl-2-butanone: A simpler ketone with similar aromatic and aliphatic features.
2,5-Dimethyl-4-phenylhexane-3-one: Another ketone with a different substitution pattern on the aliphatic chain.
Propiedades
Número CAS |
105592-08-3 |
|---|---|
Fórmula molecular |
C15H20O2 |
Peso molecular |
232.32 g/mol |
Nombre IUPAC |
6-methyl-4-phenyloctane-2,5-dione |
InChI |
InChI=1S/C15H20O2/c1-4-11(2)15(17)14(10-12(3)16)13-8-6-5-7-9-13/h5-9,11,14H,4,10H2,1-3H3 |
Clave InChI |
ZFKLZWKWQMJWQM-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(=O)C(CC(=O)C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


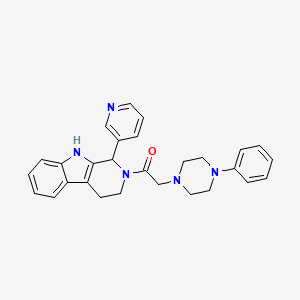
![4-[2-(4-Hydroxy-1,2,5-trimethylpiperidin-4-yl)ethynyl]-1,2,5-trimethylpiperidin-4-ol](/img/structure/B14335664.png)
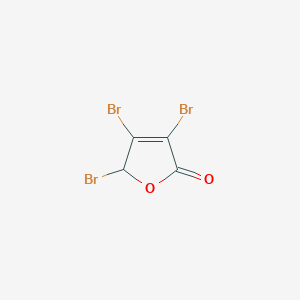

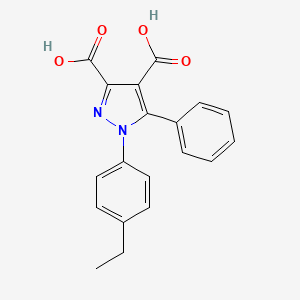
![1-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}-4-methylbenzene](/img/structure/B14335687.png)
![5,5-Diethyl-2-[(propan-2-yl)oxy]dihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14335694.png)


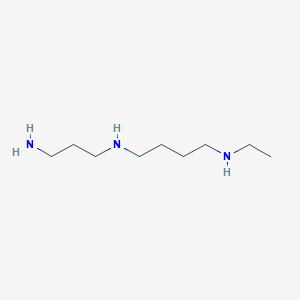

![Ethyl 1H-benzo[G]indole-3-carboxylate](/img/structure/B14335738.png)
